molecular formula C20H25ClN2O2 B1421020 2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride CAS No. 1185302-76-4

2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride

Cat. No. B1421020
M. Wt: 360.9 g/mol
InChI Key: GISGVCCBEQWTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Transformations and Synthesis

Research has shown that 2,3,4,5-tetrahydro-1,4-benzoxazepines, a class to which the compound belongs, undergo cleavage at the N–C(5) bond under specific conditions. This reaction has implications for the synthesis of various heterocyclic compounds, expanding the possibilities for creating novel chemical entities. Studies like those by Voskressensky et al. (2013) highlight these transformational processes (Voskressensky et al., 2013).

Dopaminergic Activity

Research into similar compounds has revealed dopaminergic activity, particularly as agonists of central and peripheral dopamine receptors. For instance, a study by Pfeiffer et al. (1982) synthesized and evaluated 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines for their dopaminergic effects (Pfeiffer et al., 1982).

Biological Evaluation for Antimicrobial and Anti-inflammatory Agents

Compounds derived from benzoxazepines have been studied for their potential as antimicrobial and anti-inflammatory agents. Kendre et al. (2015) synthesized a series of benzoxazepine derivatives and evaluated them for these activities (Kendre et al., 2015).

Potential in Neuropharmacology

Some benzazepines, related to the compound , have been shown to have neuroprotective effects and interact with various receptors in the brain, as demonstrated in research by Guo et al. (2013) on SKF83959, a related compound (Guo et al., 2013).

Role in Synthetic Pathways

The synthesis of certain benzazepine derivatives has been investigated for its relevance in creating pharmacologically active compounds. For example, research by Ikemoto et al. (2005) focused on the synthesis of a specific CCR5 antagonist, showcasing the role of benzazepine derivatives in medicinal chemistry (Ikemoto et al., 2005).

properties

IUPAC Name

2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c1-15(2)20(23)22(18-6-4-3-5-7-18)14-16-8-9-19-17(12-16)13-21-10-11-24-19;/h3-9,12,15,21H,10-11,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISGVCCBEQWTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(CC1=CC2=C(C=C1)OCCNC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride
Reactant of Route 2
2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride
Reactant of Route 4
2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride
Reactant of Route 5
2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride
Reactant of Route 6
2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride

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